molecular formula C8H16N2O2 B2389310 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane CAS No. 2230803-23-1

1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane

Cat. No.: B2389310
CAS No.: 2230803-23-1
M. Wt: 172.228
InChI Key: WTVCJJKMPVRGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a central spiro carbon connecting two heterocyclic rings: a six-membered 1,10-diaza ring and a five-membered 4,8-dioxa ring. The structure includes a methyl substituent at the 1-position of the diaza ring. Key properties include:

  • Molecular formula: C₁₁H₁₅N₂O₂ (based on derivatives in and ).
  • Molecular weight: 204.2 g/mol (for the fluoromethyl derivative, ).
  • Derivatives such as 3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one have been cataloged but are discontinued ().

Properties

IUPAC Name

1-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-2-3-11-5-8(10)4-9-7-12-6-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVCJJKMPVRGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC12CNCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Condensation and Cyclization

Key Steps:

  • Ketone-Cyanoacetate Condensation: N-Alkyl-4-piperidone derivatives react with cyanoacetate esters (e.g., ethyl cyanoacetate) under catalytic conditions to form dicyanocarbodiimide intermediates.
  • Hydrolysis and Decarboxylation: Acidic hydrolysis removes cyano groups, followed by decarboxylation to yield diamino precursors.
  • Ring Closure: Cyclization with urea or formamide under high-temperature conditions forms the spirocyclic core.
  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to amines.

Example Reaction Pathway (Adapted from CN111533739A):

Step Reagents/Conditions Intermediate Yield
1 Ethyl cyanoacetate, NH₃·H₂O, CH₃COONH₄ Dicyanocarbodiimide 65–92%
2 HCl (aq.), 80–100°C Diamino acid 64–81%
3 Formamide, DMSO, 100°C Spirocyclic lactam 80%
4 LiAlH₄, THF, reflux 3-Alkyl-3,9-diazaspiro[5.5]undecane 73–96%

Note: Adaptation for 1,10-diaza positions may require altered starting materials or intermediates.

Dioxaspiro Core Synthesis via Transketalization

Key Steps:

  • Transketalization: Tris(hydroxymethyl)aminomethane (TRIS) reacts with 1,1-dimethoxycyclohexane under acidic conditions to form a dioxaspiro intermediate.
  • Oxidation: Sodium periodate oxidizes hydroxymethyl groups to ketones.

Example Protocol (Adapted from PMC5514842):

Step Reagents/Conditions Intermediate Yield
1 TRIS, 1,1-dimethoxycyclohexane, p-TsOH 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane 74%
2 NaIO₄, KH₂PO₄, H₂O 1,5-Dioxaspiro[5.5]undecan-3-one 96%

Modification for 4,8-dioxa positions would require alternative diether precursors.

Plausible Routes for 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane

Hybrid Diazaspiro-Dioxaspiro Approach

  • Diazaspiro Core Formation:
    • Use N-methyl-4-piperidone and ethyl cyanoacetate to form dicyanocarbodiimide intermediates (Step 1, CN111533739A).
    • Hydrolyze to diamino acid (Step 2).
  • Dioxaspiro Incorporation:
    • Introduce oxygen atoms via transketalization with a diether (e.g., 1,1-dimethoxyethane).
  • Methylation:
    • Protect amines with Boc or Cbz, then methylate using methyl iodide.

Hypothetical Reaction Sequence:

Step Reaction Reagents Yield*
1 Condensation N-Methyl-4-piperidone, ethyl cyanoacetate, NH₃·H₂O 65%
2 Hydrolysis HCl (aq.), 80°C 81%
3 Transketalization 1,1-Dimethoxyethane, p-TsOH 74%
4 Cyclization Formamide, DMSO, 100°C 80%
5 Methylation CH₃I, K₂CO₃ 85%

Yields estimated based on analogous reactions.

Alternative Method: Ring Expansion via Oxidation

  • Diamino Precursor: Synthesize a 1,10-diamino spirocycle using N-methyl-4-piperidone and cyanoacetate.
  • Oxidation: Introduce oxygen atoms via periodate oxidation or epoxidation followed by ring opening.

Challenges:

  • Regioselectivity: Ensuring oxygen incorporation at positions 4 and 8.
  • Stability: Spirocyclic systems with multiple heteroatoms may decompose under harsh conditions.

Comparative Analysis of Key Methods

Method Advantages Limitations
Condensation-Cyclization High yield, scalable Requires high-temperature steps
Transketalization Mild conditions, precise control Limited to dioxaspiro cores
Hybrid Approach Combines diaza and dioxaspiro elements Complex intermediate isolation

Chemical Reactions Analysis

1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the spiro ring system.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane serves as a significant building block for synthesizing more complex molecules. Its unique structure allows for the development of various spiro compounds that may have pharmaceutical applications. The compound is also utilized in studying chemical reactivity and mechanisms due to its distinctive functional groups .

Biology

The biological activity of this compound has been explored in several studies that indicate potential pharmacological properties. Compounds with similar structures have shown promise in various biological assays, including enzyme interactions and cellular signaling pathways. This compound's ability to interact with specific biological targets makes it a valuable tool for understanding complex biological processes .

Medicine

Research has indicated that this compound may have therapeutic potential in treating diseases where modulation of specific molecular targets is required. Its mechanism of action involves binding to enzymes or receptors, influencing cellular signaling pathways and potentially affecting disease progression .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Pharmacological Studies : Research has demonstrated that compounds structurally related to this compound exhibit anticancer properties by inhibiting specific molecular pathways involved in tumor growth and proliferation.
  • Chemical Reaction Mechanisms : Studies on the oxidation and reduction reactions of this compound have provided insights into its reactivity profile, which is essential for designing new synthetic routes for more complex derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Aryl-Substituted Diazaspiro Compounds

Compounds like 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione () feature aromatic substituents, altering physicochemical properties:

  • Melting points: Higher (162–183°C for aryl derivatives) compared to non-aromatic analogs.
  • Synthesis : Achieved via HCl-mediated cyclization of carboxylic acid derivatives with ethylenediamine (yields: 50–85%) .
Alkyl and Functional Group Modifications
  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (): Contains vinyl groups, enabling polymerization (e.g., epoxy resin synthesis). Physical properties include a melting point of 42.5°C and boiling point of 284°C .

Heteroatom Diversity

Oxygen vs. Nitrogen Content
  • 1,7-Dioxaspiro[5.5]undecane (): Lacks nitrogen atoms but shares the spiro[5.5] framework. Used in hypertension treatment, highlighting medicinal relevance .
  • 1-Azaspiro[5.5]undecane (): Contains one nitrogen atom; synthesized via SmI₂-mediated ring expansion (15% yield) for natural product synthesis .
Silicon/Germanium Analogs
  • 2,4,8,10-Tetraimino-3,9-disila-6-silaspiro[5.5]undecane (): Silicon substitution alters electronic properties, though applications remain unexplored in the provided data .

Ring Size and Stereochemistry

  • 1,4-Dioxa-8-azaspiro[4.6]undecane (): Smaller spiro ring (4.6 vs.
  • 8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane (): Stereoisomerism (S/R configurations) impacts biological activity and synthetic pathways .

Key Research Findings

  • Steric Effects : Aryl substituents increase melting points but reduce solubility compared to alkyl groups .
  • Synthetic Efficiency : SmI₂-mediated methods improve yields (15%) over traditional routes (5%) for azaspiro compounds .
  • Functional Group Impact : Vinyl groups enable polymerization, whereas Boc-protected derivatives () enhance stability in peptide synthesis .

Biological Activity

1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane is a bicyclic compound notable for its unique spirocyclic structure, which incorporates two nitrogen and two oxygen atoms. Its molecular formula is C8H16N2O2C_8H_{16}N_2O_2, with a molecular weight of approximately 172.22 g/mol. The compound's structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in pharmacological research.

Pharmacological Properties

Research indicates that compounds with similar structural features to this compound exhibit potential pharmacological activities. These include:

  • Antimicrobial Activity : Studies have shown that related spirocyclic compounds can inhibit bacterial growth and possess antifungal properties.
  • Neurological Effects : Compounds in this class may interact with neurotransmitter systems, particularly GABA receptors, influencing anxiety and mood disorders.
  • Anti-inflammatory Properties : Some derivatives have demonstrated efficacy in modulating inflammatory responses, suggesting potential applications in treating autoimmune diseases.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The spiro structure enhances its ability to fit into binding sites with high specificity, modulating the activity of these targets and affecting various cellular signaling pathways.

Comparative Analysis

The following table compares this compound with other similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundTwo nitrogen and two oxygen atomsAntimicrobial, anti-inflammatory
2,4-Dioxa-1,10-diazaspiro[5.5]undecaneSimilar spirocyclic structurePotential analgesic effects
9-Azaspiro[5.5]undecaneLacks oxygen atomsPrimarily neurological effects
9-Difluoro-1-azaspiro[5.5]undecaneContains fluorine substituentsEnhanced lipophilicity and stability

Study on GABA Receptor Modulation

A significant study highlighted the interaction of diazaspiro compounds with GABA receptors. Specifically, compounds structurally related to this compound were evaluated for their ability to act as antagonists at GABA_A receptors. The results indicated that these compounds could modulate receptor activity without significant membrane permeability issues, suggesting their potential as therapeutic agents for neurological disorders .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of spirocyclic compounds similar to this compound. The study demonstrated that these compounds could effectively reduce cytokine release in vitro and showed promise in animal models of inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as cyclocondensation or ring-closing reactions. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–60°C), and catalysts (e.g., palladium or acid/base catalysts). For example, analogous spiro compounds like Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone are synthesized via hydrolysis of intermediates under basic conditions (NaOH) to achieve ~80% yield . Optimization requires systematic screening of solvent polarity and catalyst loading to balance steric and electronic effects.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic connectivity and methyl group placement.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ethers, amines).
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).
    These techniques are standard for structurally analogous diazaspiro compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or compound purity. To address this:

  • Standardize Assays : Use isogenic cell lines and validate target engagement via techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Control Batch Variability : Implement rigorous QC protocols (e.g., NMR purity checks) .
  • Meta-Analysis : Cross-reference pharmacological data from structurally related compounds (e.g., 8-Benzyl-1,8-diazaspiro derivatives) to identify trends in structure-activity relationships (SAR) .

Q. What strategies improve reaction yields and selectivity in spirocyclic compound synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing steps.
  • Catalyst Design : Transition-metal catalysts (e.g., Pd/C) improve stereoselectivity in spirocenter formation.
  • Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) minimizes side reactions.
    Case studies on 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane show that yield optimization requires iterative DOE (Design of Experiments) approaches .

Q. How can pharmacokinetic (PK) properties of this compound be systematically evaluated?

  • Methodological Answer :

  • In Vitro Assays : Microsomal stability (human/rat liver microsomes) to predict metabolic clearance.
  • Permeability : Caco-2 cell monolayers for intestinal absorption potential.
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction.
    Pharmacodynamic studies on Benzyl 1-oxa-4,9-diazaspiro derivatives highlight the need for parallel in vitro/in vivo correlation (IVIVC) models .

Q. What computational methods are effective for predicting bioactivity and target engagement?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases).
  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors.
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories).
    Theoretical frameworks linking computational predictions to experimental validation are critical, as noted in studies on spirocyclic compound mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.